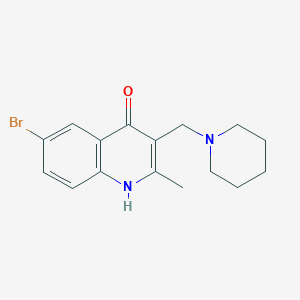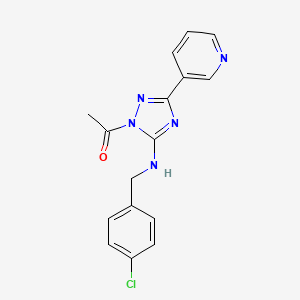
6-bromo-2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone, also known as BMQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. In
Aplicaciones Científicas De Investigación
Derivatization Reagent for Carboxylic Acids
6-Bromo-2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone and its derivatives have been explored for their potential as derivatization agents in analytical chemistry. For instance, related quinoxalinone derivatives have been identified as selective and highly sensitive fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). These compounds react with various acids to produce fluorescent esters, facilitating their detection and quantification at very low concentrations (Yamaguchi et al., 1985).
Synthesis and Biological Activity
Research on quinolinone derivatives has also included the synthesis of compounds with potential biological activities. Studies have demonstrated the synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, showing low toxicity and potent antiviral and interferon-inducing abilities. This indicates the potential for these derivatives in creating antiviral agents (Shibinskaya et al., 2010).
Antiviral and Cytotoxic Activity
Further extending the scope of quinolinone derivatives, certain compounds have been synthesized to assess their antiviral and cytotoxic activities. For example, 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have been evaluated against various viruses, with some showing promising antiviral activity. This research contributes to the ongoing search for new antiviral compounds (Dinakaran et al., 2003).
Antibacterial Affinities
In addition to their potential antiviral properties, quinolinone derivatives have been investigated for their antibacterial efficiencies. Synthesis of specific 6-bromo-4(3H)-quinazolinone derivatives has led to compounds with considerable antibacterial properties, underscoring the versatility of these derivatives in medicinal chemistry (Badr, El-Sherief, & Mahmoud, 1980).
Anti-Inflammatory and Analgesic Properties
Exploring the therapeutic potential further, novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives have been synthesized, showing promising anti-inflammatory and analgesic properties. This suggests a potential avenue for the development of new pain management and anti-inflammatory drugs (Mohamed et al., 2009).
Propiedades
IUPAC Name |
6-bromo-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-11-14(10-19-7-3-2-4-8-19)16(20)13-9-12(17)5-6-15(13)18-11/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHMUUVWKHRDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)
![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)
![2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5569909.png)
![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)
![2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5569922.png)



![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5569989.png)

